molecular formula C20H24N4O2S2 B251186 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

Cat. No. B251186
M. Wt: 416.6 g/mol
InChI Key: SUMWSTLXNRUTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea, also known as JBIR-22, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. JBIR-22 has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold into their correct three-dimensional shape. Many cancer cells rely on HSP90 to stabilize oncogenic proteins that drive cancer growth. By inhibiting HSP90, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea destabilizes these oncogenic proteins and leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have other biochemical and physiological effects. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and immune function. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may be useful in the treatment of many different types of cancer. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea is that it is a small molecule inhibitor, which means that it may have limited ability to penetrate solid tumors.

Future Directions

There are several future directions for the study of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea. One direction is to further investigate its mechanism of action and identify the specific oncogenic proteins that it targets. Another direction is to test N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine if it can enhance their efficacy. Additionally, future studies could investigate the safety and efficacy of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea in clinical trials, with the goal of developing it as a new cancer therapy.

Synthesis Methods

The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-bromoaniline to form the intermediate 2-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with 2-thiophenecarbonyl chloride to form N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea inhibits tumor growth in mouse models of breast and lung cancer. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H24N4O2S2/c1-14(2)19(26)24-11-9-23(10-12-24)16-7-4-3-6-15(16)21-20(27)22-18(25)17-8-5-13-28-17/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25,27)

InChI Key

SUMWSTLXNRUTPQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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